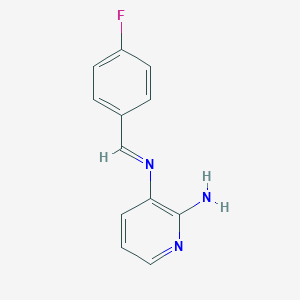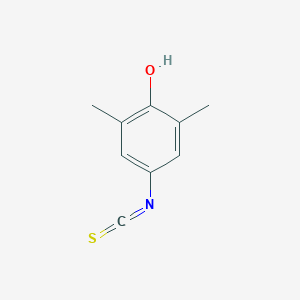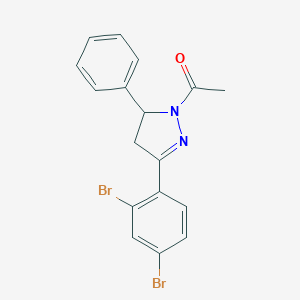![molecular formula C24H25N3O4 B304764 N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304764.png)
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide, also known as DMEQ-Tic, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis. N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide for lab experiments is its high selectivity towards cancer cells, which makes it a potent anti-tumor agent. Additionally, the compound has been found to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, one of the limitations of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide and its potential applications in other diseases. Furthermore, the compound can be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide in humans.
合成法
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-methoxybenzaldehyde and isonicotinohydrazide in the presence of a catalyst to form N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, the compound has shown promise in the treatment of neurodegenerative disorders by protecting neurons from oxidative stress and reducing neuroinflammation.
特性
製品名 |
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide |
|---|---|
分子式 |
C24H25N3O4 |
分子量 |
419.5 g/mol |
IUPAC名 |
N-[(E)-[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-17-5-4-6-18(2)23(17)31-14-13-30-21-8-7-19(15-22(21)29-3)16-26-27-24(28)20-9-11-25-12-10-20/h4-12,15-16H,13-14H2,1-3H3,(H,27,28)/b26-16+ |
InChIキー |
NHPQYZVIXVNXBF-WGOQTCKBSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
正規SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)

![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)

![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
